molecular formula C10H16N2 B13804592 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) CAS No. 791525-60-5

3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)

Cat. No.: B13804592
CAS No.: 791525-60-5
M. Wt: 164.25 g/mol
InChI Key: IJRKTTYKXWSTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[4.2.1]nonane-3-acetonitrile (9CI) is a bicyclic organic compound with the molecular formula C₁₀H₁₆N₂ . Its structure comprises a nitrogen atom integrated into a bicyclo[4.2.1]nonane framework, with an acetonitrile substituent at the 3-position (Figure 1).

The pharmacological relevance of 9CI stems from its ability to bind dynamically to G-quadruplex DNA, a mechanism critical for modulating gene expression in diseases such as cancer . Its structural components—anthracene, triazine, and N-phenyl rings—work cooperatively to stabilize interactions with biological targets, making it a valuable scaffold for drug development .

Properties

CAS No.

791525-60-5

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-(3-azabicyclo[4.2.1]nonan-3-yl)acetonitrile

InChI

InChI=1S/C10H16N2/c11-4-6-12-5-3-9-1-2-10(7-9)8-12/h9-10H,1-3,5-8H2

InChI Key

IJRKTTYKXWSTIP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CCN(C2)CC#N

Origin of Product

United States

Preparation Methods

Beckmann Rearrangement and Lactam Reduction Route

One classical approach involves the Beckmann rearrangement of bicyclo[2.2.2]octan-2-ones to yield lactam intermediates, which upon reduction give azabicyclo[2.2.2]nonanes. Although this route is primarily reported for azabicyclo[2.2.2]nonane systems, the methodology is adaptable for the 4.2.1 ring system with appropriate substrate modifications.

Electrocyclic Cleavage and Transannular Cyclisation

A pivotal synthetic strategy for the 9-azabicyclo[4.2.1]nonane ring system involves controlled electrocyclic cleavage of tetrabromide precursors followed by transannular cyclisation. Danheiser and co-workers demonstrated this by treating a tetrabromide intermediate with silver trifluoroacetate in a biphasic system, yielding bicyclooctenone intermediates in moderate yields (29–35%). Subsequent catalytic hydrogenation over Wilkinson’s catalyst produced bicyclooctanones in near quantitative yields (99%). Reductive amination of these ketones with sodium cyanoborohydride and ammonium acetate afforded aminobicyclooctanes as stereoisomeric mixtures (~94% yield). Finally, heating the tosylate salts of these amines with silver tosylate in acetonitrile, followed by photochemical irradiation and triethylamine-mediated cyclisation, delivered the desired azabicyclononene compounds.

This method is significant for constructing the azabicyclo[4.2.1]nonane core with high stereochemical control and functional group tolerance.

Cycloaddition and Ring Expansion Approaches

Another innovative method involves the addition of diphenylcyclopropenone to 4-vinyl substituted β-lactams, which undergo ring expansions and rearrangements to form 7-azabicyclo[4.2.1]nonene systems. This approach features a formal [3+2] cycloaddition followed by an aza-Cope-sigmatropic rearrangement, enabling access to highly functionalized bicyclic amines structurally related to 3-azabicyclo[4.2.1]nonane derivatives.

Introduction of the Acetonitrile Group

The acetonitrile substituent at the 3-position can be introduced via nucleophilic substitution reactions or reductive amination involving cyanide sources. For example, reductive amination of bicyclooctanone intermediates with ammonium acetate and sodium cyanoborohydride in the presence of cyanide donors can yield aminobicyclo compounds bearing the nitrile functionality. This step is critical for obtaining the 3-acetonitrile derivative.

Data Tables Summarizing Key Synthetic Steps and Yields

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Reference
1 Electrocyclic cleavage Tetrabromide (41) AgOTf, H2SO4/DCM biphasic system Bicyclooctenone (42) 29–35
2 Catalytic hydrogenation Bicyclooctenone (42) Wilkinson’s catalyst, benzene Bicyclooctanone (43) 99
3 Reductive amination Bicyclooctanone (43) NaBH3CN, NH4OAc, 3Å molecular sieves, i-PrOH Aminobicyclooctane (44/45) 94
4 Tosylation and cyclisation Aminobicyclooctane (44/45) AgOTs, MeCN, 80°C, irradiation, Et3N Azabicyclononene (49) Not stated
5 Beckmann rearrangement and reduction Bicyclo[2.2.2]octan-2-one Beckmann rearrangement, reduction of lactam Azabicyclo[2.2.2]nonane Variable
6 Cycloaddition and aza-Cope rearrangement 4-Vinyl substituted β-lactams Diphenylcyclopropenone, ring expansion steps 7-Azabicyclo[4.2.1]nonene Not stated

Research Discoveries and Mechanistic Insights

  • The electrocyclic cleavage step involves a controlled ring opening of a cyclopropane ring in the tetrabromide precursor, facilitated by silver trifluoroacetate. This reaction is key to forming the bicyclooctenone intermediate that sets the stage for subsequent transformations.

  • The reductive amination step proceeds with high stereoselectivity, yielding a mixture of stereoisomers, which can be further manipulated to obtain the desired azabicyclo compound.

  • The final cyclisation involves tosylate salt intermediates undergoing photochemical and base-promoted ring closure, demonstrating the utility of combined photochemical and thermal methods in complex bicyclic amine synthesis.

  • The cycloaddition and aza-Cope rearrangement route provides a novel synthetic pathway to azabicyclo[4.2.1]nonene systems, highlighting the versatility of β-lactams and cyclopropenones in constructing nitrogenous bicyclic frameworks.

Chemical Reactions Analysis

3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) involves its interaction with molecular targets through its nitrogen atom and bicyclic structure. These interactions can influence various biochemical pathways, making it a valuable compound in medicinal chemistry. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Molecular Formula Key Structural Features Pharmacological Activity/Findings Reference ID
9CI C₁₀H₁₆N₂ Bicyclo[4.2.1]nonane, acetonitrile, anthracene Binds c-MYC G-quadruplex with high selectivity; strong fluorescence response
3-Azabicyclo[3.3.1]nonane derivatives C₉H₁₅NO (e.g.) Smaller bicyclo[3.3.1] framework, variable substituents Hydrolyzed to monocyclic carboxylic acids; used as synthetic intermediates
3-Azabicyclo[3.1.0]hexane derivatives C₆H₉N (e.g.) Compact bicyclo[3.1.0] framework SSTR4 agonists; ketohexokinase inhibitors
Compound 7 (9CI analogue) Not specified Piperidine replaces N-phenyl in 9CI 70% structural similarity to 9CI but no fluorescence due to lost stacking interactions
9-Methyl-9-azatricyclo[3.3.1.0¹²³]heptane C₈H₁₃N Tricyclic system derived from azabicyclo precursors Studied for C-H insertion reactions; potential tranquilizing effects
Key Findings :

Ring Size and Flexibility :

  • Compounds with smaller bicyclic frameworks (e.g., bicyclo[3.3.1] or [3.1.0]) exhibit reduced steric bulk compared to 9CI, impacting their binding kinetics. For example, 3-azabicyclo[3.1.0]hexane derivatives show activity as SSTR4 agonists but lack the fluorescence properties of 9CI due to their compact structure .
  • The bicyclo[4.2.1] framework in 9CI provides optimal rigidity for stacking interactions with nucleic acids, a feature absent in smaller analogues .

Substituent Effects :

  • The anthracene ring in 9CI is critical for fluorescence; replacing it with smaller aromatic systems (e.g., in compounds 3–4) abolishes fluorescence .
  • The triazine and N-phenyl rings facilitate initial kinetic matching with DNA targets. Modifications here (e.g., compound 7’s piperidine substitution) disrupt dynamic recognition, reducing activity .

Pharmacological Selectivity :

  • 9CI’s selectivity for c-MYC G-quadruplex over other nucleic acid structures is unmatched by analogues like compounds 8–9, which lack the triazine-N-phenyl system .
  • Even structurally similar compounds (e.g., compound 7 with 70% similarity) show negligible activity, underscoring the necessity of precise substituent arrangement in 9CI .

Biological Activity

3-Azabicyclo[4.2.1]nonane-3-acetonitrile (9CI) is a bicyclic compound that has garnered interest due to its potential biological activities, particularly against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to 3-Azabicyclo[4.2.1]nonane-3-acetonitrile.

1. Synthesis of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile

The synthesis of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile involves several steps, typically starting from readily available precursors. The compound can be synthesized through cyclization reactions involving suitable amines and acetonitrile derivatives, followed by purification processes such as chromatography.

2.1 Antiprotozoal Activity

The antiprotozoal activity of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile has been evaluated against various strains of Plasmodium and Trypanosoma. Notably, the compound demonstrated significant antiplasmodial activity against the chloroquine-resistant strain P. falciparum K1, with an IC50 value in the low micromolar range (approximately 0.487–0.606 µM) . The selectivity index (SI) for these compounds was moderate, indicating some cytotoxicity alongside their therapeutic potential.

Table 1: Biological Activity of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile

CompoundTarget PathogenIC50 (µM)Selectivity Index
3-Azabicyclo[4.2.1]nonane-3-acetonitrileP. falciparum K10.487~18.7
T. brucei rhodesiense0.647~20.1

2.2 Structure-Activity Relationships (SAR)

Research indicates that the biological activity of azabicyclo compounds is significantly influenced by their structural modifications:

  • Substituents: The introduction of different substituents on the bicyclic core can enhance or diminish activity against protozoan parasites.
  • Linkers: Variations in the linker between the bicyclic core and other functional groups also impact efficacy.

For instance, compounds with a sulfonyl group showed improved antitrypanosomal activities compared to their unsubstituted analogs .

Case Study 1: Antiplasmodial Activity

In a study assessing various azabicyclo derivatives, a specific compound derived from 3-Azabicyclo[4.2.1]nonane exhibited an IC50 of 0.180 µM against P.falciparum K1, demonstrating a promising profile with a selectivity index of 93.3 . This suggests that careful structural modifications can lead to compounds with potent antimalarial properties.

Case Study 2: Antitrypanosomal Activity

Another investigation into the antitrypanosomal properties revealed that certain derivatives maintained moderate activity against T.brucei, with IC50 values ranging from 1 to 6 µM . The study highlighted that compounds with specific pyrimidine substitutions exhibited enhanced selectivity and potency.

4. Conclusion

The biological activity of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile (9CI) showcases its potential as an antiprotozoal agent, particularly against malaria and sleeping sickness pathogens. Ongoing research into its structure-activity relationships will likely yield more effective derivatives with improved selectivity and reduced cytotoxicity.

This compound represents a significant step forward in drug development for treating diseases caused by protozoan parasites, warranting further exploration and optimization in medicinal chemistry contexts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Azabicyclo[4.2.1]nonane-3-acetonitrile, and how can transition metal catalysts optimize its yield?

  • Methodological Answer : Synthesis typically involves multi-step cyclization reactions. A key step is the formation of the bicyclic framework via [4+2] or [2+2] cycloadditions, followed by functionalization of the nitrogen atom. Transition metal catalysts (e.g., Pd, Ni) are critical for stereochemical control and improving reaction efficiency. For example, palladium-catalyzed cross-coupling can introduce the acetonitrile group while minimizing side reactions. Post-synthetic purification via column chromatography or crystallization is essential to isolate the pure compound .

Q. How can researchers confirm the structural integrity of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile post-synthesis?

  • Methodological Answer : Structural validation requires a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm backbone connectivity and substituent placement.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles, particularly in resolving bicyclic ring conformations .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : While specific hazard data for this compound is limited, analogous azabicyclic compounds require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid environmental discharge. Always consult GHS-compliant SDS for related derivatives .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile derivatives?

  • Methodological Answer :

  • Functional Group Interchange : Replace the acetonitrile group with carboxamide or boronate esters to alter polarity and binding affinity.
  • Ring Substitution : Introduce halogens or methyl groups to the bicyclic core to modulate steric effects.
  • SAR Studies : Compare derivatives using radiolabeled ligand binding assays (e.g., for nAChRs) to quantify affinity changes. Evidence from similar compounds shows that carboxamide groups enhance receptor modulation, while sulfur substitutions alter pharmacokinetics .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using uniform protocols (e.g., consistent cell lines, buffer conditions).
  • Control Experiments : Include positive/negative controls (e.g., known nAChR agonists/antagonists) to validate assay sensitivity.
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects, impurity interference) .

Q. How can computational modeling predict the reactivity of derivatives during synthesis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states to predict regioselectivity in cyclization steps.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.
  • Retrosynthetic Tools : Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose feasible synthetic pathways, though experimental validation remains critical .

Comparative Analysis Table

Compound Key Structural Feature Biological Activity
3-Azabicyclo[4.2.1]nonane-3-acetonitrileAcetonitrile substituentPotential neuromodulator (hypothesized)
3-Azabicyclo[4.2.1]nonane-3-carboxamideCarboxamide groupnAChR modulation (demonstrated)
9-Thia-3-azabicyclo[4.2.1]nonaneSulfur substitutionEnhanced metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.